[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride
Overview
Description
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the desired amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
Major products formed from these reactions include various substituted phenylmethanamines, oxides, and reduced amine derivatives .
Scientific Research Applications
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoroethoxy-substituted phenylmethanamines and their derivatives. Examples include:
- [4-(2,2,2-Trifluoroethoxy)phenyl]methanol
- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]ethanamine .
Uniqueness
What sets [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride apart from similar compounds is its unique trifluoroethoxy substitution, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8;/h1-4H,5-6,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUFCHCSAHWVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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